Imidazo[1,5-a]pyridin-3-ylmethanol
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Overview
Description
Imidazo[1,5-a]pyridin-3-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-3-ylmethanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions, followed by reduction to introduce the hydroxymethyl group . Another approach involves the oxidative cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. For example, the Ni-catalyzed Kumada cross-coupling reaction has been employed to produce C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands, which can be further modified to obtain the desired hydroxymethyl derivative .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to yield dihydroimidazo[1,5-a]pyridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Dihydrothis compound.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic drugs.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as π-accepting carbene ligands, influencing the electronic properties of metal complexes . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern, leading to distinct chemical and biological properties.
Uniqueness: Imidazo[1,5-a]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a versatile scaffold for the development of novel compounds with diverse applications .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-5,11H,6H2 |
InChI Key |
VQIVNJLIJAXGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CO |
Origin of Product |
United States |
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